molecular formula C11H8N2O2 B11720623 5-Phenylpyrimidine-4-carboxylic Acid

5-Phenylpyrimidine-4-carboxylic Acid

Cat. No.: B11720623
M. Wt: 200.19 g/mol
InChI Key: XKNOEOLHLKJKFU-UHFFFAOYSA-N
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Description

5-Phenylpyrimidine-4-carboxylic Acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidine-4-carboxylic Acid typically involves the condensation of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Phenylpyrimidine-4-carboxylic Acid serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: It may exhibit biological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Phenylpyrimidine-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic Acid: Lacks the phenyl group, leading to different chemical and biological properties.

    5-Phenylpyrimidine: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness: 5-Phenylpyrimidine-4-carboxylic Acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-phenylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

XKNOEOLHLKJKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2C(=O)O

Origin of Product

United States

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